β-NADH-13C5 Disodium Salt

Metabolomics Quantitative Mass Spectrometry Method Validation

Accurate intracellular NADH quantification is confounded by matrix effects in LC-MS. Using an unlabeled standard prevents co-elution distinction. This β-NADH-13C5 disodium salt solves that with a +5 Da mass shift for precise peak differentiation. - Ensures precise analyte-to-standard peak area ratios, normalizing for matrix effects. - Typical purity of ≥95% (HPLC) validates method accuracy per BMV guidelines. - High aqueous solubility and stability facilitate direct use in biological sample prep.

Molecular Formula C₁₆¹³C₅H₂₇N₇Na₂O₁₄P₂
Molecular Weight 714.37
Cat. No. B1158510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameβ-NADH-13C5 Disodium Salt
SynonymsAdenosine 5’-(Trihydrogen diphosphate) P’→5’-ester 1,4-Dihydro-_x000B_1-β-D-ribofuranosylnicotinamide-13C5 Sodium Salt;  1,4-Dihydronicotinamide-13C5 Adenine Dinucleotide Disodium;  Codehydrase I-13C5 Reduced;  Codehydrogenase I-13C5 Reduced;  Coenzyme I-13C5
Molecular FormulaC₁₆¹³C₅H₂₇N₇Na₂O₁₄P₂
Molecular Weight714.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-NADH-13C5 Disodium Salt: A 13C5-Labeled Coenzyme for Redox and Energy Metabolism Studies


β-NADH-13C5 disodium salt is a stable, heavy isotope-labeled analog of the reduced form of nicotinamide adenine dinucleotide (NADH), a critical coenzyme in cellular redox reactions and energy metabolism . In this molecule, five carbon atoms within the adenine and/or nicotinamide moieties are substituted with the stable, non-radioactive isotope carbon-13 (13C). This labeling introduces a +5 Dalton mass shift relative to the unlabeled compound, a property that is foundational for its application in quantitative mass spectrometry (MS) and metabolomics. As the disodium salt, it exhibits enhanced stability and high aqueous solubility, making it directly compatible with a wide array of aqueous biological and enzymatic assay systems .

The Risk of Using Unlabeled β-NADH as a Quantitative Internal Standard


Substituting β-NADH-13C5 disodium salt with unlabeled NADH in quantitative LC-MS workflows is a critical failure point. Both compounds share identical physicochemical properties, including chromatographic retention time, ionization efficiency, and extraction recovery. Consequently, they co-elute in the same MS peak, making it impossible to distinguish and quantify the target endogenous NADH from the exogenously added internal standard [1]. In contrast, the 13C5-label provides the necessary +5 Da mass shift to create a distinct MS peak for the internal standard. This allows for the calculation of precise analyte-to-standard peak area ratios, effectively normalizing for all matrix effects, variations in sample preparation, and instrument drift. Without this distinct isotopic peak, the analytical signal is entirely confounded, leading to inaccurate and irreproducible quantification of NADH levels in biological samples [2].

Quantitative Differentiation in Analytical and Research Applications


Isotopic Discrimination in Mass Spectrometry for Absolute Quantification

The primary differentiation of β-NADH-13C5 disodium salt from unlabeled β-NADH is its use as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS. A validated method for the simultaneous quantification of NAD+ and NADH in mouse brain and plasma matrices utilized the related 13C5-NAD+ as the internal standard, achieving a lower limit of quantification (LLOQ) down to spiked levels, with the stable isotope enabling validation close to Bioanalytical Method Validation (BMV) criteria [1]. The 13C5-NADH analog provides the identical +5 Da mass shift required for the same analytical discrimination. Unlabeled NADH, co-eluting at the same m/z, cannot function as a distinct internal standard in this context, rendering accurate endogenous quantification impossible.

Metabolomics Quantitative Mass Spectrometry Method Validation

Improved Analytical Robustness via SIL-IS Normalization

The use of a stable isotope-labeled internal standard (SIL-IS) directly improves the robustness of an analytical method. In the context of NAD(H) quantification, the use of 13C5-NAD+ as a SIL-IS enabled a method to be validated close to BMV criteria, demonstrating high robustness [1]. This is in stark contrast to using a structural analog internal standard or no internal standard. The SIL-IS corrects for variability in sample extraction, LC injection, and MS ion suppression. The unlabeled β-NADH cannot provide this correction, leading to higher inter- and intra-day variability (CV%) and lower accuracy. While the specific CV% values are not provided for β-NADH-13C5, the class-level inference from the 13C5-NAD+ data is that a 13C5-labeled SIL-IS is a prerequisite for achieving high-precision, publication-quality quantitative data in complex biological matrices [2].

Bioanalysis LC-MS/MS Analytical Chemistry

Higher Purity for Sensitive Mass Spectrometry Applications

A key differentiator for the selection of β-NADH-13C5 disodium salt is its specified purity, which is critical for its intended use as a quantitative internal standard. According to its product specification, this compound is supplied with a typical purity of 95% . In contrast, general research-grade, unlabeled β-NADH disodium salt (e.g., Sigma-Aldrich) is often supplied with a lower minimum purity specification, such as ≥93% . The 2% absolute difference in purity can significantly impact the accuracy of quantitative assays, particularly at low analyte concentrations. The higher purity of the labeled compound minimizes the contribution of isobaric or co-eluting impurities to the internal standard signal, thereby reducing background noise and improving the signal-to-noise ratio and accuracy of quantification.

Chemical Purity Stable Isotope Labeling Metabolomics

Definitive Research and Industrial Application Scenarios


Absolute Quantification of NADH in Complex Biological Matrices

In this application, β-NADH-13C5 disodium salt is spiked at a known concentration into biological samples (e.g., plasma, tissue homogenates) prior to extraction. It serves as the primary internal standard for the absolute quantification of endogenous NADH using LC-MS/MS. The +5 Da mass shift (as described in Section 3, Evidence Item 1) allows the mass spectrometer to generate distinct peaks for the endogenous analyte and the 13C5-labeled standard. By comparing the peak area ratio, the concentration of endogenous NADH can be accurately determined, correcting for matrix effects and recovery losses. This is a foundational technique for studies investigating cellular energy metabolism, aging, and disease states where NAD(H) levels are a critical biomarker [1].

Validation of Novel Bioanalytical Methods for NAD(H) Quantification

Researchers developing new or improved LC-MS/MS methods for NAD(H) measurement require a high-purity, stable isotope-labeled internal standard. β-NADH-13C5 disodium salt is the ideal choice for this purpose. Its use allows the method's performance characteristics—accuracy, precision, recovery, and matrix effects—to be rigorously validated. The high analytical robustness afforded by a SIL-IS (as supported by the class-level inference in Section 3, Evidence Item 2) enables the method to meet stringent Bioanalytical Method Validation (BMV) guidelines, a critical step for translating research assays into preclinical or clinical diagnostic tools [1].

Stable Isotope-Resolved Metabolomics and Flux Analysis

In SIRM studies, cells or organisms are fed a 13C-labeled nutrient (e.g., 13C6-glucose). The goal is to trace the incorporation of the heavy carbon label into downstream metabolites, including NADH, to map active metabolic pathways. In this context, β-NADH-13C5 disodium salt is not used as a tracer but as a critical, high-purity (95% typical purity, Section 3, Evidence Item 3) internal standard. Its distinct mass shift prevents interference with the complex patterns of isotopologues generated from the metabolic tracer. This ensures that the quantification of both unlabeled and tracer-derived NADH species is accurate and free from interference, which is fundamental for precise metabolic flux calculations [2].

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